N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXWDFCOXFGVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide (CAS Number: 898432-99-0) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 411.4 g/mol. The compound features a difluorophenyl group and a furan moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown inhibitory effects against viral proteases, particularly SARS-CoV-2 main protease (Mpro), suggesting potential for developing antiviral agents .
- Anticancer Properties : Compounds with oxalamide backbones have been explored for their anticancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the substituents on the phenyl and furan rings significantly affect the biological activity. For instance:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target enzymes.
- Furan Substitution : Variations in the furan substituent can lead to changes in potency against specific biological targets .
Case Studies and Research Findings
-
Inhibition of SARS-CoV-2 Mpro :
- A study identified several furan-containing oxalamides as potent inhibitors of SARS-CoV-2 Mpro. For example, a related compound demonstrated an IC50 value of 1.55 μM, indicating strong inhibitory activity .
- The binding interactions were characterized using molecular docking studies, revealing critical hydrogen bonds and hydrophobic interactions within the active site of the protease.
- Anticancer Activity :
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of oxalamide derivatives, including N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including multidrug-resistant strains.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry synthesized several oxalamide derivatives and evaluated their antimicrobial activity. The findings showed that compounds with fluorinated phenyl groups, such as this compound, had enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Applications
The anticancer potential of this compound has also been explored. Research indicates that oxalamide derivatives can induce apoptosis in cancer cells through multiple mechanisms.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain oxalamides could significantly reduce cell viability in breast cancer cell lines by activating caspase pathways involved in apoptosis. The structural features of these compounds are crucial for their interaction with cellular targets .
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally related oxalamides, categorized by substituent motifs, synthesis yields, analytical data, and applications.
Structural Analogues with Halogenated Aromatic Substituents
Compounds with halogenated aryl groups (e.g., Cl, F, Br) at N1 exhibit distinct physicochemical and biological properties:
Key Observations :
- Halogen Effects : Fluorine and chlorine substituents enhance metabolic stability and binding affinity in antiviral and enzyme-targeting compounds. For example, compound 21 (2,4-difluorophenyl) showed a high yield (58%) and purity (95.6%) in HIV inhibition studies .
- N2 Heterocycles: Thiazole-containing analogs (e.g., 21) demonstrate superior antiviral activity compared to non-heterocyclic derivatives, likely due to enhanced hydrogen bonding and π-stacking interactions .
Compounds with Heterocyclic N2 Substituents
Heterocycles at N2 (e.g., furan, thiazole, pyridine) influence solubility and target engagement:
Key Observations :
- Flavor vs. Pharma Applications : S336, a pyridine-containing oxalamide, is approved globally as a flavor enhancer (Savorymyx® UM33) due to its low toxicity and high potency in mimicking umami taste . In contrast, thiazole derivatives (e.g., 14 , 15 ) prioritize antiviral activity, with LC-MS data confirming molecular integrity .
- Hydrophilicity : Hydroxyethyl groups (e.g., in 15 ) improve aqueous solubility, critical for bioavailability in drug candidates .
Aliphatic and Aromatic N2 Substituents
Alkyl or aryl groups at N2 modulate lipophilicity and enzymatic interactions:
Key Observations :
- Methoxy Groups : Methoxy-substituted compounds (e.g., 17 , 18 ) exhibit moderate yields (35–52%) and are frequently used in enzyme inhibition studies due to their electron-donating effects .
- Adamantyl Derivatives : Compound 6 (adamantyl substituent) highlights the role of bulky aliphatic groups in enhancing target selectivity, particularly in enzyme inhibition .
Q & A
Q. What synthetic methodologies are recommended for preparing N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide, and how can purity be optimized?
The synthesis typically involves coupling 2,4-difluoroaniline with furfurylamine via an oxalyl chloride intermediate. Key steps include:
- Reagent selection : Use oxalyl chloride as the coupling agent to form the oxalamide backbone.
- Solvent optimization : Employ anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to minimize hydrolysis .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Substituent effects (e.g., electron-withdrawing fluorine atoms) may influence reaction yields, necessitating temperature control (0–5°C) during acid chloride formation .
Q. Which analytical techniques are most effective for characterizing this compound, and how do substituents influence spectral data?
- NMR spectroscopy : The ¹H NMR spectrum will show distinct signals for the difluorophenyl group (δ 6.8–7.2 ppm, multiplet) and furan protons (δ 6.2–6.4 ppm for H-3/H-4, δ 7.3–7.5 ppm for H-5). Fluorine atoms deshield adjacent protons, causing splitting patterns .
- X-ray crystallography : Resolve conformational flexibility of the oxalamide linker and dihedral angles between aromatic rings (e.g., furan vs. difluorophenyl planes) .
- HPLC-MS : Confirm molecular weight ([M+H]+ expected at ~307 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Substituent variation : Synthesize analogs with modified aryl (e.g., chloro vs. fluoro) or heterocyclic (e.g., thiophene vs. furan) groups to assess electronic and steric effects on target binding .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or kinases, leveraging the oxalamide’s hydrogen-bonding capacity .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) in cell lines relevant to the hypothesized mechanism .
Q. What strategies can resolve contradictions in reported bioactivity data for oxalamide derivatives?
- Meta-analysis : Compare datasets across studies, noting differences in assay conditions (e.g., pH, temperature) or cell lines .
- Control experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation).
- Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities independently .
Q. How can molecular interactions between this compound and biological targets be experimentally validated?
- Crystallographic studies : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes. The difluorophenyl group may occupy hydrophobic pockets, while the oxalamide linker forms hydrogen bonds .
- NMR titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of labeled proteins upon ligand binding .
- Mutagenesis : Engineer target proteins to disrupt predicted interaction sites (e.g., replacing key residues like Asp or Arg) and assess activity loss .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., oxalyl chloride) .
- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS sheets to healthcare providers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
